![molecular formula C18H16N4O4S B2574390 5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-94-8](/img/structure/B2574390.png)

5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

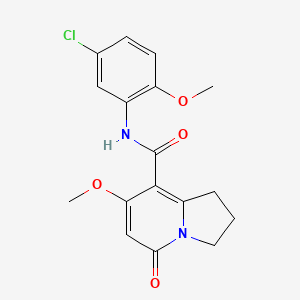

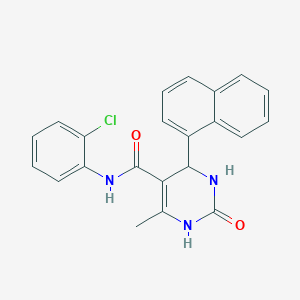

The compound you mentioned is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a benzothiazole ring. Both of these structures are common in pharmaceutical compounds and materials science due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-donating methoxy groups could potentially increase the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions, especially if they contain halogen atoms .Applications De Recherche Scientifique

Antitumor Activity and ROS-Mediated Apoptosis

The synthetic chalcone derivative DPP23 (also known as the compound ) has demonstrated antitumor activity. Specifically, it selectively induces apoptosis in cancer cells through reactive oxygen species (ROS) generation. Unlike healthy cells, cancer cells are particularly vulnerable to ROS-induced damage. DPP23’s mechanism of action involves ROS-mediated cell death, making it a promising candidate for targeted cancer therapy .

Glutathione Metabolism Modulation

DPP23 affects global gene expression, including genes associated with oxidative stress and apoptosis. Notably, it impacts glutathione metabolism, a critical cellular defense system against oxidative damage. Several genes involved in glutathione metabolism, such as CHAC1, GCLC, G6PD, GSTO2, and others, are modulated by DPP23. Among these, CHAC1 stands out as the most responsive to DPP23 treatment. Understanding these molecular interactions could lead to novel therapeutic strategies .

Tyrosinase Inhibition

In addition to its antitumor properties, DPP23 exhibits potent tyrosinase inhibition. Tyrosinase is an enzyme involved in melanin synthesis and plays a crucial role in skin pigmentation. DPP23, specifically the compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, shows strong competitive inhibition against mushroom tyrosinase. This finding suggests potential applications in cosmetics and dermatology .

Aggregation-Induced Emission (AIE) Photosensitizers

DPP23 belongs to a class of compounds with aggregation-induced emission (AIE) properties. These molecules emit fluorescence upon aggregation, making them valuable in bioimaging, sensing, and photodynamic therapy. Researchers have designed and synthesized AIE photosensitizers based on DPP23’s D–π–A structure. These compounds hold promise for targeted imaging and cancer treatment .

Transcriptomic Studies

Transcriptomic analysis has revealed insights into DPP23’s effects on gene expression. By mining microarray data, researchers have identified DPP23 target genes responsible for ROS generation. Understanding these gene interactions can guide further investigations and therapeutic development .

Potential Drug Development

Given its multifaceted effects, DPP23 represents a potential lead compound for drug development. Researchers continue to explore its pharmacological properties, aiming to harness its unique features for clinical applications.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(3,5-dimethoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S/c1-23-11-4-5-14-15(9-11)27-18(19-14)20-17-22-21-16(26-17)10-6-12(24-2)8-13(7-10)25-3/h4-9H,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZHUCDRKVYJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2574307.png)

![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)

![4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2574310.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2574316.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2574317.png)

![N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2574319.png)

thioxophosphorane](/img/structure/B2574320.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2574329.png)

![4-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2574330.png)